1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine
CAS No.:
Cat. No.: VC13634193
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 1-[(2-methoxy-4-phenylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C18H22N2O/c1-21-18-13-16(15-5-3-2-4-6-15)7-8-17(18)14-20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 |
| Standard InChI Key | XLZCACRDQYJZHS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCNCC3 |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCNCC3 |
Introduction
1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is a chemical compound that belongs to the class of piperazines, which are widely used in pharmaceuticals and chemical research due to their diverse biological activities. This specific compound features a biphenyl moiety with a methoxy group attached, which is linked to a piperazine ring via a methyl group. The compound is supplied by various chemical distributors, such as Parchem, for use in research and development across different fields .
Potential Applications
While specific applications of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine are not widely documented, compounds with similar structures are often explored for their potential in medicinal chemistry. Piperazine derivatives are known for their roles in various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The biphenyl moiety can contribute to interactions with biological targets, such as enzymes or receptors, due to its planar structure and potential for π-π stacking interactions.
Synthesis and Availability
1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine can be synthesized through methods involving the reaction of biphenyl derivatives with piperazine. The compound is available from chemical suppliers like Parchem, indicating its accessibility for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume